7',11'-Dimethylspiro[oxolane-5,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadec-15-ene]-2,14'-dione
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Overview
Description
6,7-Demethylene Drospirenone: is a synthetic steroidal compound with the molecular formula C23H30O3 and a molecular weight of 354.48 g/mol . It is a derivative of drospirenone, a well-known progestin used in oral contraceptives. This compound is primarily used in scientific research and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Demethylene Drospirenone typically involves the demethylation of drospirenone. One common method includes the use of a chromium-based oxidation process . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 6,7-Demethylene Drospirenone follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. The use of advanced chromatographic techniques is common to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
6,7-Demethylene Drospirenone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Halogenation reactions can be performed using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Bromine, chlorine, iodine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones, while reduction can yield alcohols .
Scientific Research Applications
6,7-Demethylene Drospirenone is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential use in developing new contraceptive methods.
Industry: Utilized in the production of high-purity steroidal compounds for research purposes.
Mechanism of Action
The mechanism of action of 6,7-Demethylene Drospirenone involves its interaction with progesterone receptors. It acts as an agonist, mimicking the effects of natural progesterone. This interaction leads to the suppression of ovulation and regulation of menstrual cycles. The compound also exhibits antiandrogenic and antimineralocorticoid activities, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
Drospirenone: The parent compound, widely used in oral contraceptives.
Spironolactone: A related compound with similar antiandrogenic and antimineralocorticoid properties.
Ethinyl Estradiol: Often combined with drospirenone in contraceptive formulations.
Uniqueness
6,7-Demethylene Drospirenone is unique due to its specific structural modifications, which confer distinct pharmacological properties. Unlike drospirenone, it lacks the methyl groups at positions 6 and 7, which may influence its binding affinity and activity at progesterone receptors .
Properties
IUPAC Name |
7',11'-dimethylspiro[oxolane-5,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadec-15-ene]-2,14'-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O3/c1-21-8-5-14(24)11-13(21)3-4-15-17(21)6-9-22(2)20(15)16-12-18(16)23(22)10-7-19(25)26-23/h11,15-18,20H,3-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIJDDWIJGVQBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3C5CC5C46CCC(=O)O6)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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